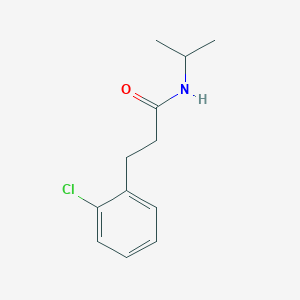![molecular formula C13H16BrNO2 B7514887 (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514887.png)
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as JWH-018, which is a synthetic cannabinoid that is often used as a research chemical. The purpose of
作用機序
The mechanism of action of (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is similar to that of natural cannabinoids, such as delta-9-tetrahydrocannabinol (THC). It binds to cannabinoid receptors, specifically CB1 and CB2 receptors, which are located throughout the body. This binding leads to a variety of physiological and biochemical effects, including altered perception, mood, and pain sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone are similar to those of natural cannabinoids. It can cause altered perception, mood, and pain sensitivity. It can also cause changes in heart rate, blood pressure, and body temperature. Long-term use of synthetic cannabinoids, including (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, can lead to addiction, withdrawal symptoms, and other adverse effects.
実験室実験の利点と制限
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has several advantages for lab experiments. It is a synthetic compound, which allows for greater control over the purity and concentration of the product. It is also a potent agonist of cannabinoid receptors, which makes it useful for studying the effects of cannabinoids on the body. However, there are also limitations to using (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone in lab experiments. It is a synthetic compound, which means that its effects may not be representative of natural cannabinoids. It is also a relatively new compound, which means that there is still much to learn about its properties and effects.
将来の方向性
There are several future directions for research on (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone. One area of interest is the potential therapeutic applications of cannabinoids for various medical conditions. Another area of interest is the development of new synthetic cannabinoids that have greater potency and selectivity for specific cannabinoid receptors. Additionally, there is a need for more research on the long-term effects of synthetic cannabinoids, including (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, on the human body.
合成法
The synthesis method of (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone involves the reaction of a piperidine precursor with a bromophenyl ketone. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, and requires careful control of temperature and reaction time to yield a high purity product. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is widely used in scientific research as a synthetic cannabinoid. It is often used to study the effects of cannabinoids on the human body, including the brain and nervous system. This compound is also used to investigate the potential therapeutic applications of cannabinoids for various medical conditions, such as chronic pain, inflammation, and neurological disorders.
特性
IUPAC Name |
(3-bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-5-1-4-11(7-12)13(17)15-6-2-3-10(8-15)9-16/h1,4-5,7,10,16H,2-3,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWICZDUJJVZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)

![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)

![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)



![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)

![5-[(3-Methylpiperidin-1-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7514884.png)

